Physical Form Differentiation: (2-Bromo-5-methoxy-3-methylphenyl)methanol as a Yellow Oil vs. Crystalline Regioisomeric Analogs
Following silica gel chromatographic purification (25% EtOAc/hexanes), (2-bromo-5-methoxy-3-methylphenyl)methanol is consistently isolated as a yellow oil, as confirmed by ¹H NMR (CDCl₃) . This contrasts sharply with the regioisomer (2-bromo-3-methoxy-5-methylphenyl)methanol, which is reported as a white crystalline solid at room temperature [1]. The difference in physical state directly impacts weighing accuracy, dissolution rate, and formulation handling in automated synthesis platforms.
| Evidence Dimension | Physical state at ambient temperature post-purification |
|---|---|
| Target Compound Data | Yellow oil |
| Comparator Or Baseline | (2-Bromo-3-methoxy-5-methylphenyl)methanol: white crystalline solid |
| Quantified Difference | Qualitative physical form divergence: oil vs. solid; no melting point observed for the target under standard laboratory conditions |
| Conditions | Silica gel chromatography (25% EtOAc/hexanes); ambient temperature |
Why This Matters
The oil form of the target compound requires volumetric rather than gravimetric dispensing protocols in high-throughput parallel synthesis, a workflow distinction that procurement personnel must anticipate when ordering this compound rather than a crystalline analog.
- [1] AOBChem. (5-Bromo-2-methoxy-3-methylphenyl)methanol – Product Information (Physical Form: Solid). View Source
